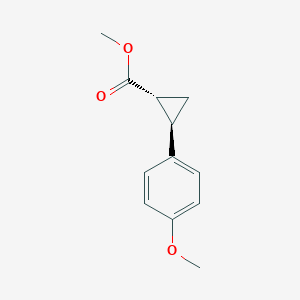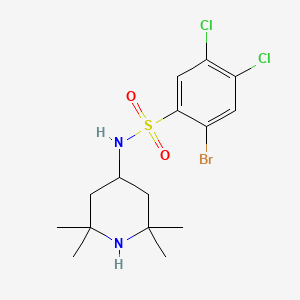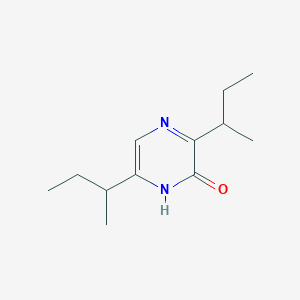
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone is an organic compound belonging to the pyrazinone family Pyrazinones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyrazine with isobutyraldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction, allowing for better control over reaction parameters and minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while reduction can produce various reduced pyrazinone forms.
Applications De Recherche Scientifique
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,6-Diethyl-2(1H)-pyrazinone
- 3,6-Dimethyl-2(1H)-pyrazinone
- 3,6-Dipropyl-2(1H)-pyrazinone
Uniqueness
3,6-Bis(1-methylpropyl)-2(1H)-pyrazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
17005-09-3 |
|---|---|
Formule moléculaire |
C12H20N2O |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
3,6-di(butan-2-yl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C12H20N2O/c1-5-8(3)10-7-13-11(9(4)6-2)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15) |
Clé InChI |
JODWJXBQLSMNHA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CN=C(C(=O)N1)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3,5-Dimethoxyphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356857.png)
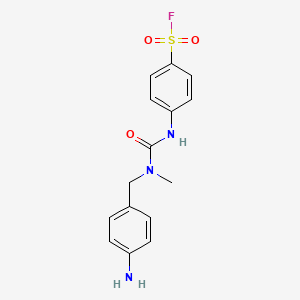
![N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B13356865.png)
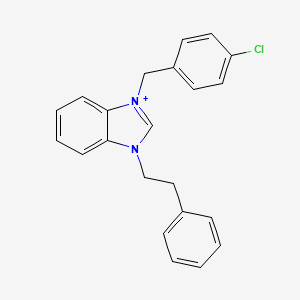
![Methyl 7-(trifluoromethyl)benzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13356885.png)
![3-{6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13356886.png)
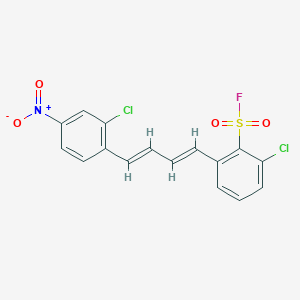
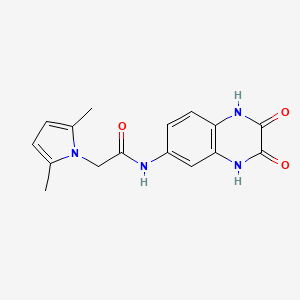
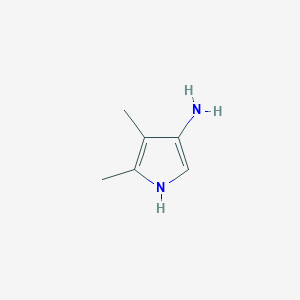
![N-(1H-Benzo[d]imidazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B13356933.png)
